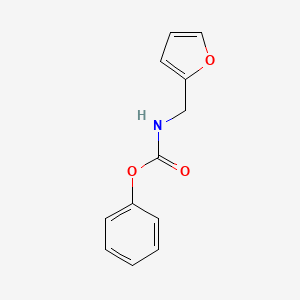

phenyl (furan-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(furan-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(13-9-11-7-4-8-15-11)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQIDMBJAISPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (furan-2-ylmethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with furan-2-ylmethanol. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are generally mild, and the product can be purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Industrial methods often focus on minimizing waste and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl (furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Carbamate Functionality

The carbamate group is crucial in medicinal chemistry due to its stability and ability to mimic peptide bonds. Phenyl (furan-2-ylmethyl)carbamate can serve as a peptide bond surrogate, enhancing drug-like properties such as permeability and stability against metabolic degradation . The compound's ability to modulate interactions with biological targets makes it a valuable candidate for drug development.

Prodrug Development

Carbamate derivatives are often utilized in the design of prodrugs, which can improve pharmacokinetic profiles by enhancing solubility and bioavailability. The incorporation of this compound into prodrug formulations may facilitate better absorption and therapeutic efficacy .

Antiviral Applications

Recent studies have identified compounds similar to this compound as potential inhibitors of viral proteases, including SARS-CoV-2 Mpro. For instance, derivatives with furan moieties have shown promising inhibitory activity, suggesting that modifications involving carbamate functionalities could lead to effective antiviral agents .

Inhibition of Enzymatic Activity

Research indicates that carbamates can selectively inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to this compound have demonstrated significant inhibition rates, making them candidates for treating conditions like Alzheimer's disease . The selectivity index for these compounds suggests they may outperform existing treatments.

Agricultural Applications

Carbamates are widely used in agriculture as pesticides and herbicides due to their effectiveness in controlling pests while being less toxic to humans compared to other classes of chemicals. The application of this compound in agricultural formulations could enhance the efficacy of pest control strategies while minimizing environmental impact .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to improve properties such as oxygen permeability. This is particularly relevant for developing advanced materials used in packaging and membrane technologies.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Peptide bond surrogate for drug design | Enhanced stability and permeability |

| Antiviral Agents | Inhibitors of viral proteases | Potential treatment for viral infections |

| Enzyme Inhibition | Selective inhibitors of AChE and BChE | Improved therapies for neurodegenerative diseases |

| Agricultural Chemicals | Pesticides and herbicides | Effective pest control with lower toxicity |

| Polymer Applications | Enhancements in oxygen permeability for membranes | Advanced materials for packaging |

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited IC50 values comparable to leading antiviral drugs, indicating potential as therapeutic agents against viral infections like COVID-19.

- Neuroprotective Properties : Research on carbamate-based compounds showed significant inhibition of BChE, with some derivatives exhibiting up to nine times greater efficacy than existing treatments like rivastigmine.

- Agricultural Impact : Field trials using carbamate-based pesticides revealed improved crop yields with reduced environmental toxicity compared to traditional chemical agents.

Mechanism of Action

The mechanism of action of phenyl (furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s furan ring and carbamate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of phenyl (furan-2-ylmethyl)carbamate with structurally or functionally related carbamates:

Structural Analogues

Key Research Findings

- Reactivity and Stability: The furan-2-ylmethyl group in this compound enhances its utility as a carboxylate surrogate in monomer synthesis, avoiding hazardous intermediates like azides . In contrast, ethyl carbamates prioritize hydrolytic stability for sustained drug release . Chlorinated analogues (e.g., 2-chloro-4-hydroxyphenyl carbamate) exhibit higher electrophilicity, influencing their reactivity in coupling reactions .

- This contrasts with Fentanyl Methyl Carbamate, which targets opioid receptors . Alkyl carbamates with chlorophenyl groups (e.g., 4-chloro-2-substituted derivatives) demonstrate tunable lipophilicity, critical for optimizing blood-brain barrier penetration in CNS drugs .

Physicochemical Properties :

- Lipophilicity : Calculated log k values for chlorophenyl carbamates range from 1.2 to 3.8, correlating with alkyl chain length . This compound’s log P is predicted to be moderate (~2.5) due to the polar furan oxygen.

- Solubility : Substitution with hydrophilic groups (e.g., hydroxyl in 2-chloro-4-hydroxyphenyl carbamate) improves aqueous solubility compared to purely aromatic carbamates .

Notes

- Storage : Most carbamates are stable at -20°C for ≥5 years, though chlorinated derivatives may degrade faster .

Biological Activity

Phenyl (furan-2-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, characterized by the presence of a furan ring and a carbamate moiety, exhibits unique chemical properties that contribute to its biological activity. The structural formula is represented as follows:

This compound can be synthesized through various organic reactions, including the reaction of furan derivatives with phenyl carbamates.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, particularly enzymes. It acts as an enzyme inhibitor , binding to the active sites of target enzymes and preventing substrate access. This inhibition disrupts essential biochemical pathways in microorganisms and cancer cells, thereby exerting antimicrobial and anticancer effects .

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, studies reported an IC50 value indicating effective inhibition against common pathogens .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 and HepG2, with varying degrees of potency depending on the concentration used. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance its anticancer efficacy .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| HepG2 | 20.0 | Suppresses tumor growth |

3. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For example, it targets fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism . This inhibition could have implications for pain management and other therapeutic areas.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound can effectively reduce cell viability through apoptosis induction mechanisms .

- Enzyme Interaction Studies : Investigations into its mechanism revealed that the compound binds effectively to enzyme active sites, leading to decreased enzymatic activity and subsequent metabolic disruption in target cells .

Q & A

Q. What are the common synthetic routes for phenyl (furan-2-ylmethyl)carbamate, and how are reaction conditions optimized?

this compound can be synthesized via carbamate-forming reactions involving phenyl isocyanate and furan-2-ylmethanol. A catalyst-free aqueous ethanol-mediated approach has been demonstrated for analogous carbamates, where reaction optimization includes temperature control (e.g., 25–80°C), solvent selection (e.g., ethanol, THF), and stoichiometric ratios of reagents . Alternative methods involve the use of Lewis acids (e.g., HCl) to catalyze reactions between alcohols and isocyanates in chloroform, with purification via silica gel chromatography . For derivatives with complex substituents, Rhodium-catalyzed C–H activation strategies may employ carbamates as traceless directing groups, requiring precise catalyst loading (4 mol%) and base selection (e.g., NaOAc) .

Q. Which spectroscopic techniques are employed for characterizing this compound, and what key spectral markers are observed?

Characterization typically involves:

- 1H/13C NMR : The furan ring protons appear as distinct doublets (δ 6.2–7.4 ppm), while the carbamate NH proton resonates near δ 5.5–6.0 ppm. The phenyl group shows aromatic signals at δ 7.2–7.6 ppm .

- FT-IR : Strong absorption bands for C=O (1690–1720 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm the carbamate moiety .

- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula, with deviations <2 ppm .

Q. What are the stability considerations for this compound under various storage conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous environments. Long-term stability (≥5 years) is achievable at –20°C in inert atmospheres, as demonstrated for structurally similar carbamates . Degradation studies recommend avoiding prolonged exposure to light or elevated temperatures (>40°C), which can lead to cleavage of the carbamate bond .

Advanced Research Questions

Q. How does this compound function as a directing group in transition-metal-catalyzed C–H activation reactions?

In Rhodium-catalyzed systems, the carbamate’s oxygen atom coordinates to the metal center, directing ortho-C–H olefination of aryl substrates. Key factors include:

- Catalyst choice : Chiral Rh catalysts enable enantioselective alkenylation (88:12 e.r.) .

- Solvent effects : Methanol enhances reaction rates compared to polar aprotic solvents.

- Leaving group : The carbamate acts as a traceless directing group, eliminating post-reaction functionalization steps .

Q. What computational methods are utilized to model the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- Electrophilic sites : The furan oxygen and carbamate carbonyl are nucleophilic hotspots, guiding regioselective modifications .

- Vibrational modes : Computational IR/Raman spectra align with experimental data, aiding in structural validation .

- Reactivity indices : Fukui functions identify susceptibility to electrophilic attacks at the furan C5 position .

Q. What strategies address challenges in the enantioselective synthesis of carbamate derivatives containing furan moieties?

- Chiral auxiliaries : Use of (R)- or (S)-tert-butyl carbamates to induce asymmetry during alkylation steps .

- Dynamic kinetic resolution : Racemization-prone intermediates are resolved via enantioselective catalysts (e.g., Rhodium with chiral ligands) .

- Stereochemical analysis : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) quantifies enantiomeric ratios (e.r.) .

Methodological Considerations Table

| Aspect | Key Parameters | References |

|---|---|---|

| Synthesis | Catalyst-free ethanol-mediated; 25–80°C; silica gel purification | |

| Catalysis | Rhodium (4 mol%); NaOAc; methanol solvent; 24h reaction time | |

| Characterization | 1H NMR (δ 6.2–7.4 ppm furan); FT-IR (C=O 1720 cm⁻¹); HRMS (±2 ppm) | |

| Stability | Storage at –20°C; inert atmosphere; avoid light/moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.